molecular formula C15H19NO4 B6249678 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 1246508-31-5

3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B6249678
CAS No.: 1246508-31-5
M. Wt: 277.3
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Description

3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced via nucleophilic substitution, followed by protection with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure or via Grignard reagents followed by oxidation.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene core, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation Products: Oxidized indene derivatives.

    Reduction Products: Reduced forms of the carboxylic acid group, such as alcohols or aldehydes.

    Substitution Products: Various substituted amines and derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block in the development of novel compounds with potential biological activities.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological targets, such as enzymes and receptors.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the active amine, which can then form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

    3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the Boc-protected amino group.

    tert-Butyl 2,3-dihydro-1H-indene-5-carboxylate: Ester derivative of the carboxylic acid.

Uniqueness:

  • The presence of both a Boc-protected amino group and a carboxylic acid group makes 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid a versatile intermediate in organic synthesis.
  • Its structural features allow for diverse chemical modifications, making it valuable in the development of new compounds with potential biological activities.

Properties

CAS No.

1246508-31-5

Molecular Formula

C15H19NO4

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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